molecular formula C20H25N3O3S2 B2748058 propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878123-19-4

propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2748058
CAS No.: 878123-19-4
M. Wt: 419.56
InChI Key: NZTPJXGGQNNADT-UHFFFAOYSA-N
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Description

propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thienyl group, and a butylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrido[2,3-d]pyrimidine core and introduce the thienyl and butylthio groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Isopropyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the presence of the thienyl and butylthio substituents

Properties

IUPAC Name

propan-2-yl 2-butylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-5-6-9-28-20-22-17-16(18(24)23-20)15(13-8-7-10-27-13)14(12(4)21-17)19(25)26-11(2)3/h7-8,10-11,15H,5-6,9H2,1-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTPJXGGQNNADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=CS3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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